molecular formula C8H6N2O B1283386 2-Amino-5-formylbenzonitrile CAS No. 22782-40-7

2-Amino-5-formylbenzonitrile

Cat. No. B1283386
CAS RN: 22782-40-7
M. Wt: 146.15 g/mol
InChI Key: XAAOIISWHPZUEL-UHFFFAOYSA-N
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Description

2-Amino-5-formylbenzonitrile is a compound that is part of the aminobenzonitrile family, which are compounds characterized by the presence of an amino group (NH2) and a cyano group (CN) attached to a benzene ring. These compounds are of significant interest due to their potential applications in the pharmaceutical industry and their use as intermediates in organic synthesis for the production of various derivatives, including drug molecules and fused heterocycles .

Synthesis Analysis

The synthesis of 2-aminobenzonitriles can be achieved through several methods. One approach involves the aminocyanation of arynes, which allows for the simultaneous incorporation of amino and cyano groups via the cleavage of inert N-CN bonds, leading to the formation of 1,2-bifunctional aminobenzonitriles . Another method utilizes a palladium-catalyzed norbornene-mediated tandem ortho-C-H-amination/ipso-C-I-cyanation of iodoarenes, which has been shown to be efficient in substituting arene units with cyano and amino functionalities in a single step . Additionally, 2-aminobenzonitriles can be prepared from 2-arylindoles through a nitrosation reaction followed by iron(III)-catalyzed C-C bond cleavage, offering a cost-effective and scalable process .

Molecular Structure Analysis

The molecular structure of 2-aminobenzonitriles can be influenced by the presence of various substituents on the benzene ring. For instance, the planarized aminobenzonitrile derivative 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6) exhibits intramolecular charge transfer (ICT) and dual fluorescence, which is not observed in related molecules with different substituents . The structure of these compounds can also be analyzed through co-crystal studies, which reveal the orientation of substituents and the overall conformation of the molecule .

Chemical Reactions Analysis

Aminobenzonitriles can undergo various chemical reactions due to the reactive nature of the amino and cyano groups. For example, the aminocyanation products can be post-synthetically functionalized to create a diverse array of important derivatives, such as the drug molecule Ponstan . The intramolecular condensation of 2-aminobenzonitriles can lead to the rapid synthesis of benzoxazinones . Furthermore, the inclusion properties of aminobenzonitrile isomers with host compounds have been studied, showing selectivity in the formation of inclusion compounds and the stabilization of structures through hydrogen bonding .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminobenzonitriles are influenced by their molecular structure. The ICT process in compounds like NTC6 is favored by a small energy gap between the excited states, which is a key factor in the observed dual fluorescence . The inclusion of aminobenzonitrile isomers by host compounds demonstrates the importance of molecular recognition and selectivity, which can be predicted by lattice energy calculations and confirmed by thermal analyses and solid-state reactions . Co-crystal studies provide insights into the hydrogen bonding patterns and the stability of the molecular assemblies in the solid state .

Scientific Research Applications

Material Science

2-Amino-5-formylbenzonitrile has been used in the synthesis and growth of organic single crystals .

Method of Application

The compound was synthesized and grown as optically transparent single crystals by conventional slow evaporation solution technique (SEST) . The formation of new crystalline material was confirmed by the single-crystal X-ray diffraction (SXRD) analysis .

Results

The grown crystal possesses good thermal stability of about 187 °C . The third-order nonlinear optical (NLO) coefficients, such as nonlinear absorption ( β ), nonlinear refraction ( n2 ), and nonlinear susceptibility ( χ(3) ), have been evaluated . The optical limiting threshold of the grown crystal is found to be 7.8 mW/cm 2 .

Antibacterial Research

Although not directly related to 2-Amino-5-formylbenzonitrile, there is research on the synthesis of thiosemicarbazone-benzaldehyde derivatives, which could potentially involve 2-Amino-5-formylbenzonitrile .

Method of Application

The specific methods of application are not detailed in the available information .

Results

The results of this research are not explicitly mentioned in the available information .

Synthesis of Thiosemicarbazone-Benzaldehyde Derivatives

2-Amino-5-formylbenzonitrile can potentially be used in the synthesis of thiosemicarbazone-benzaldehyde derivatives .

Method of Application

The compounds were synthesized by condensation reaction. These compounds were formed from the reaction of 4-methyl-3-thiosemicarbazide with p-dimethylaminobenzaldehyde, 5-nitrosalicylaldehyde and 4-formylbenzonitrile respectively .

Results

The in-vitro antibacterial studies proved that the compounds have a broad-spectrum antibacterial activity against bacterial isolates while 5NS (21.0 mm) and PDMA (9.5 mm) have higher antibacterial activities than the standard drug, streptomycin against Staphylococcus aureus (16.5 mm) and Pseudomonas aeruginosa (9.0 mm) respectively . Theoretical studies and molecular docking established the fact that these Schiff bases could be explored further as bioactive compounds against bacterial infections and also as corrosion inhibitors of metals in the oil and gas industry .

Synthesis of 3-Cyano-4-Fluorobenzyl Bromide

2-Fluoro-5-formylbenzonitrile, a derivative of 2-Amino-5-formylbenzonitrile, may be used in the synthesis of 3-cyano-4-fluorobenzyl bromide .

Method of Application

The specific methods of application are not detailed in the available information .

Results

The results of this research are not explicitly mentioned in the available information .

Synthesis of 2-Amino-5-bromo-benzonitrile

2-Amino-5-formylbenzonitrile can potentially be used in the synthesis of 2-amino-5-bromo-benzonitrile .

Method of Application

The compound was synthesized in a flame-dried round bottom flask with 2-amino-5-bromo-benzonitrile and THF. The solution was cooled to – 78 °C before n-BuLi in hexanes was added dropwise. The reaction was left to stir at -78 °C for 2 h before quenching with DMF .

Results

The results of this research are not explicitly mentioned in the available information .

Chemical Industry

2-Amino-5-formylbenzonitrile is commercially available and can be used as a building block in the chemical industry . It is often used in the synthesis of various organic compounds .

Method of Application

The specific methods of application are not detailed in the available information .

Results

The results of this research are not explicitly mentioned in the available information .

Safety And Hazards

2-Amino-5-formylbenzonitrile is classified as harmful. It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols .

properties

IUPAC Name

2-amino-5-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c9-4-7-3-6(5-11)1-2-8(7)10/h1-3,5H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAAOIISWHPZUEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10567775
Record name 2-Amino-5-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-formylbenzonitrile

CAS RN

22782-40-7
Record name 2-Amino-5-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-formylbenzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Ravat - 2014 - pure.mpg.de
Electron spin resonance (ESR) or electron paramagnetic resonance (EPR) spectroscopy was invented by the Russian physicist Zavoisky in 1945. EPR is resonant absorption of …
Number of citations: 3 pure.mpg.de

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